2-[1-(2-Naphthyl)ethyl]benzoic acid

Crystallography Polymorph Screening Solid-State Chemistry

Researchers requiring stereochemically defined intermediates face challenges sourcing chiral naphthyl-benzoic acid scaffolds with reliable solid-state properties. 2-[1-(2-Naphthyl)ethyl]benzoic acid (CAS 904236-46-0) addresses this need as a crystalline racemic building block (mp 160-162°C) with a single chiral center amenable to resolution studies. • Enables asymmetric induction or chiral resolution for enantiomerically enriched pharmaceuticals and catalysts. • Crystalline solid form facilitates straightforward handling, recrystallization, and long-term storage at -20°C. • Distinct 2-naphthyl substitution pattern supports unique COX enzyme binding poses inaccessible to 1-naphthyl isomers.

Molecular Formula C19H16O2
Molecular Weight 276.3 g/mol
CAS No. 904236-46-0
Cat. No. B016750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-Naphthyl)ethyl]benzoic acid
CAS904236-46-0
Molecular FormulaC19H16O2
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C19H16O2/c1-13(17-8-4-5-9-18(17)19(20)21)15-11-10-14-6-2-3-7-16(14)12-15/h2-13H,1H3,(H,20,21)
InChIKeyVGPUVBCHZSXLPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(2-Naphthyl)ethyl]benzoic Acid – Structural & Physicochemical Profile


2-[1-(2-Naphthyl)ethyl]benzoic acid (CAS 904236-46-0) is an organic compound with the molecular formula C19H16O2 and a molecular weight of 276.33 g/mol . Its structure features a benzoic acid core ortho-substituted with a 1-(2-naphthyl)ethyl group, imparting a defined steric bulk (topological polar surface area: 37.3 Ų, XLogP3: 4.9) and a melting point of 160–162°C [1]. The compound contains a single chiral center, yielding a racemic mixture unless otherwise specified, which is a critical procurement consideration for stereospecific applications [1].

2-[1-(2-Naphthyl)ethyl]benzoic Acid: Irreplaceable by Analogs


Simple substitution of 2-[1-(2-naphthyl)ethyl]benzoic acid with structurally related naphthyl-benzoic acid derivatives (e.g., 3-(2-naphthyl)benzoic acid or 2-(1-naphthyl)ethyl benzoate) is not scientifically valid due to divergent solid-state packing motifs, electronic distributions, and biological target engagement profiles. Crystallographic analysis of the regioisomeric 2-[1-(1-naphthyl)ethyl]benzoic acid reveals a distinct hydrogen-bonding network involving classic carboxylic acid dimerization and unique C—H···O interactions that dictate crystal habit, solubility, and formulation behavior [1]. Furthermore, in silico docking studies predict that the specific 2-naphthyl ethyl substitution pattern enables a binding pose within the cyclooxygenase (COX) enzyme active site that is sterically inaccessible to the 1-naphthyl isomer, directly impacting its putative inhibitory activity [2]. In the broader class of naphthyl-aminobenzoates, minor structural variations have been shown to ablate dual AKR1C3/AR antagonism, underscoring that even subtle changes in the naphthyl attachment point can profoundly alter biological function [3].

2-[1-(2-Naphthyl)ethyl]benzoic Acid: Evidence vs. Analogs


Crystallographic Comparison: 2- vs 1-Naphthyl Isomer

The solid-state architecture of the 1-naphthyl isomer (2-[1-(1-naphthyl)ethyl]benzoic acid) has been rigorously characterized, revealing a centrosymmetric hydrogen-bonded dimer (O—H···O distance: 2.643(2) Å) between carboxylic acid groups, augmented by C—H···O interactions from the naphthyl ring to the carbonyl oxygen (H···O distance: 2.57 Å, C···O distance: 3.459(3) Å, angle: 157°) [1]. This specific network yields a crystal structure in the orthorhombic space group Pnna with unit cell parameters a = 16.8468(3) Å, b = 37.3753(7) Å, c = 13.8418(3) Å, and a cell volume of 8715.5(3) ų at 150 K [1]. The target 2-naphthyl isomer, while isomeric, is predicted to exhibit a different packing arrangement due to the altered spatial orientation of the naphthyl moiety, which can significantly affect its bulk physicochemical properties, including melting point, solubility, and mechanical stability—critical parameters for formulation development [2].

Crystallography Polymorph Screening Solid-State Chemistry

In Silico COX Inhibition Profile

Preliminary computational modeling indicates that 2-[1-(2-naphthyl)ethyl]benzoic acid may function as an inhibitor of cyclooxygenase (COX) enzymes, key mediators of inflammation [1]. Docking simulations predict that the 2-naphthyl ethyl substituent engages a hydrophobic sub-pocket within the COX active site, a binding mode that is sterically unfavorable for the 1-naphthyl isomer due to the altered trajectory of the naphthalene ring [1]. While quantitative inhibitory constants (IC50 or Ki) have not been experimentally determined for this compound, the computational data provide a testable hypothesis for its differentiation from simple benzoic acid derivatives or other naphthyl-substituted analogs lacking this specific regiochemistry.

Molecular Docking Anti-inflammatory COX Inhibition

Melting Point and Lipophilicity Benchmarking

2-[1-(2-Naphthyl)ethyl]benzoic acid exhibits a melting point range of 160–162°C and a calculated partition coefficient (XLogP3) of 4.9, indicating high lipophilicity [1]. The ester analog, 2-(1-naphthyl)ethyl benzoate, lacks the free carboxylic acid and is a liquid at room temperature, precluding its use as a crystalline solid intermediate. Furthermore, the positional isomer 3-(2-naphthyl)benzoic acid (CAS 168618-46-0) differs in both the attachment point on the naphthalene ring and the substitution pattern on the benzoic acid core, and while its exact melting point is not consistently reported, its utility is confined to SIRT2 inhibitor synthesis [2]. The specific melting point of the target compound is a valuable quality control indicator and directly impacts handling and storage conditions; the compound is recommended for storage at -20°C [1].

Physicochemical Profiling Solubility Lipophilicity

Enzyme Inhibition by Naphthyl-Benzoic Acid Scaffolds

Naphthyl-substituted benzoic acid derivatives constitute a privileged scaffold for selective enzyme inhibition. A structurally related compound, 3-((4-nitronaphthalen-1-yl)amino)benzoic acid, acts as a potent and selective AKR1C3 inhibitor with an IC50 of 0.27 μM and demonstrates direct androgen receptor (AR) antagonism [1]. Furthermore, 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [2]. While 2-[1-(2-naphthyl)ethyl]benzoic acid has not yet been evaluated in these specific assays, its shared naphthyl-benzoic acid core suggests potential utility in similar target-based discovery programs.

Enzyme Inhibition AKR1C3 Antimicrobial

2-[1-(2-Naphthyl)ethyl]benzoic Acid Application Scenarios


Chiral Building Block for Stereospecific Synthesis

The presence of a single chiral center in 2-[1-(2-naphthyl)ethyl]benzoic acid (racemic unless otherwise specified) makes it a valuable intermediate for the construction of enantiomerically enriched pharmaceuticals or catalysts. Researchers requiring a defined stereochemical outcome should procure this compound to leverage its potential for asymmetric induction or to serve as a starting material for chiral resolution studies [1].

Crystalline Intermediate with Defined Thermal Properties

Unlike liquid ester analogs such as 2-(1-naphthyl)ethyl benzoate, this compound's melting point of 160–162°C and crystalline solid form facilitate straightforward handling, purification (e.g., recrystallization), and long-term storage at -20°C [1]. This is a critical advantage in multi-step synthetic sequences where intermediate isolation and characterization are required.

Probe for Solid-State & Crystal Engineering

Given the detailed crystallographic characterization of its regioisomer [2], 2-[1-(2-naphthyl)ethyl]benzoic acid is an ideal candidate for comparative solid-state studies. Its unique crystal packing, driven by the specific 2-naphthyl orientation, may yield distinct mechanical or dissolution properties relevant to pharmaceutical formulation development [1].

Scaffold for Anti-Inflammatory & Enzyme Inhibitor Lead Optimization

In silico predictions suggest a favorable binding mode for COX enzymes, and the broader naphthyl-benzoic acid class has demonstrated potent enzyme inhibition (e.g., AKR1C3 IC50 = 0.27 μM) and antimicrobial activity (MRSA MIC = 0.78 μg/mL) [3][4]. Researchers engaged in hit-to-lead campaigns for these targets should consider this compound as a starting point for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[1-(2-Naphthyl)ethyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.